molecular formula C9H10Cl3N3O2 B5793531 ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate

ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate

Cat. No. B5793531
M. Wt: 298.5 g/mol
InChI Key: DNGRSWUIYUWLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are necessary for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and cancer cells. It has also been shown to have anti-inflammatory properties. In addition, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is its versatility. The compound has been shown to have a wide range of biological activities, making it useful in a variety of scientific research applications. However, one of the limitations of the compound is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential use in the treatment of neurological disorders. Additionally, the compound may be useful in the development of new antimicrobial agents and in the study of the mechanisms of cancer cell growth and proliferation.

Synthesis Methods

The synthesis of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate can be achieved through several methods. One of the most commonly used methods is the reaction of 4-amino-6-methyl-2-(trichloromethyl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has been used extensively in scientific research. It has been studied for its potential applications in the development of new drugs and for its biological activity. The compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3N3O2/c1-3-17-7(16)5-4(2)14-8(9(10,11)12)15-6(5)13/h3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGRSWUIYUWLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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